molecular formula C16H19N3O4S B11704011 4-{[3-(morpholin-4-yl)propyl]amino}-3-nitro-2H-thiochromen-2-one

4-{[3-(morpholin-4-yl)propyl]amino}-3-nitro-2H-thiochromen-2-one

Cat. No.: B11704011
M. Wt: 349.4 g/mol
InChI Key: NSIQIJLQSLVHDB-UHFFFAOYSA-N
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Description

4-{[3-(morpholin-4-yl)propyl]amino}-3-nitro-2H-thiochromen-2-one is a complex organic compound that belongs to the class of thiochromen derivatives This compound is characterized by the presence of a morpholine ring, a nitro group, and a thiochromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(morpholin-4-yl)propyl]amino}-3-nitro-2H-thiochromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiochromenone Core: The thiochromenone core can be synthesized through a cyclization reaction involving a suitable thiol and a carbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the thiochromenone core using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction involving a suitable halide precursor and morpholine.

    Final Coupling Step: The final step involves coupling the morpholine-substituted intermediate with the nitro-thiochromenone core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(morpholin-4-yl)propyl]amino}-3-nitro-2H-thiochromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using suitable nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, mild acidic conditions.

    Substitution: Nucleophiles like amines or thiols, basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

4-{[3-(morpholin-4-yl)propyl]amino}-3-nitro-2H-thiochromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[3-(morpholin-4-yl)propyl]amino}-3-nitro-2H-thiochromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring and thiochromenone core can also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(morpholin-4-yl)propyl]amino}-3-nitro-2H-thiochromen-2-one is unique due to its combination of a morpholine ring, nitro group, and thiochromenone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

4-(3-morpholin-4-ylpropylamino)-3-nitrothiochromen-2-one

InChI

InChI=1S/C16H19N3O4S/c20-16-15(19(21)22)14(12-4-1-2-5-13(12)24-16)17-6-3-7-18-8-10-23-11-9-18/h1-2,4-5,17H,3,6-11H2

InChI Key

NSIQIJLQSLVHDB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC2=C(C(=O)SC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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